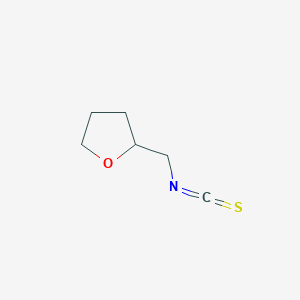
4-(2-Bromoethoxy)-1,2-dichlorobenzene
Descripción general
Descripción
4-(2-Bromoethoxy)-1,2-dichlorobenzene, also known as 4-BE-DCB, is an organic compound that is widely used in the synthesis of pharmaceuticals, polymers materials, and other organic compounds. It is a colorless solid with a melting point of 119-122°C and a boiling point of 250-252°C. 4-BE-DCB has a variety of applications in scientific research due to its unique properties and ability to form various derivatives.
Aplicaciones Científicas De Investigación
Application in Chemical Crystallography
Specific Scientific Field
The specific scientific field is Chemical Crystallography .
Comprehensive and Detailed Summary of the Application
“4-(2-Bromoethoxy)-1,2-dichlorobenzene” is used in the synthesis of chalcone derivatives . Chalcones are natural organic compounds, widely found in plants, with applications in a variety of scientific domains . Various derivatives of chalcones have shown promise in pharmaceutical applications .
Detailed Description of the Methods of Application or Experimental Procedures
A series of chalcones with bromo ethoxy, propoxy, butoxy, pentoxy, and hexyloxy side chains in the ortho-position were synthesized . The crystalline structures of two compounds were further characterized by X-ray crystal diffraction .
Thorough Summary of the Results or Outcomes Obtained
Among the synthesized compounds, two showed inhibitory activity on α-glucosidase, but two others increased the activity of α-glucosidase . This indicates that these compounds could have potential pharmaceutical applications, particularly in the treatment of diabetes .
Application in Crystallography
Specific Scientific Field
The specific scientific field is Crystallography .
Comprehensive and Detailed Summary of the Application
“4-(2-Bromoethoxy)-2-hydroxybenzaldehyde” is used in the study of crystal structures . The structure of this compound was determined by X-ray single crystal diffraction .
Detailed Description of the Methods of Application or Experimental Procedures
The compound was synthesized using 2,4-dihydroxybenzaldehyde as a starting material . The crystal structure was determined by X-ray single crystal diffraction .
Thorough Summary of the Results or Outcomes Obtained
The crystal structure of “4-(2-Bromoethoxy)-2-hydroxybenzaldehyde” was successfully determined .
Application in Polymer Chemistry
Specific Scientific Field
The specific scientific field is Polymer Chemistry .
Comprehensive and Detailed Summary of the Application
“4-(2-Bromoethoxy)-1,2-dichlorobenzene” is used in the synthesis of polymers . The compound is used in the synthesis of bromo-terminated polystyrene (PS-Br), a type of polymer .
Detailed Description of the Methods of Application or Experimental Procedures
The compound is used in the azidation of the bromo-terminated polystyrene (PS-Br) .
Thorough Summary of the Results or Outcomes Obtained
The polymer was successfully synthesized using “4-(2-Bromoethoxy)-1,2-dichlorobenzene” as a starting material .
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-bromoethoxy)-1,2-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMJIYQANBYVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299808 | |
| Record name | 4-(2-bromoethoxy)-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethoxy)-1,2-dichlorobenzene | |
CAS RN |
3245-41-8 | |
| Record name | 4-(2-Bromoethoxy)-1,2-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 132956 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003245418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC132956 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-bromoethoxy)-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)




![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)







![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)